molecular formula C40H55ClN6O4 B11932608 N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride

Cat. No.: B11932608
M. Wt: 719.4 g/mol
InChI Key: IPFARVGHBHWPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cy5-PEG3-Azide is a compound that combines a Cyanine 5 dye with a polyethylene glycol spacer and an azide functional group. The Cyanine 5 dye is a near-infrared fluorescent dye, which makes it useful for various imaging applications. The polyethylene glycol spacer increases the solubility of the compound in aqueous media, and the azide group enables the compound to participate in click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cy5-PEG3-Azide typically involves the conjugation of a Cyanine 5 dye with a polyethylene glycol spacer that has an azide functional group. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction may be catalyzed by copper ions to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods

Industrial production of Cy5-PEG3-Azide involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Cy5-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition. These reactions are highly specific and efficient, making them ideal for bioconjugation applications .

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires copper ions as a catalyst and an alkyne-containing molecule.

    Strain-Promoted Azide-Alkyne Cycloaddition: Does not require a catalyst and uses strained alkyne-containing molecules such as dibenzocyclooctyne.

Major Products Formed

The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for further applications in biological systems .

Scientific Research Applications

Cy5-PEG3-Azide is widely used in scientific research due to its fluorescent properties and ability to participate in click chemistry. Some of its applications include:

    Chemistry: Used for labeling and tracking molecules in chemical reactions.

    Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking within cells.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of biosensors and other analytical tools

Mechanism of Action

The mechanism of action of Cy5-PEG3-Azide involves its ability to form stable triazole linkages through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form a triazole ring, which is highly stable and can be used to link various molecules together. This property is particularly useful in bioconjugation, where the compound can be used to attach fluorescent labels to biomolecules for imaging purposes .

Comparison with Similar Compounds

Similar Compounds

    Cy3-PEG3-Azide: Similar to Cy5-PEG3-Azide but uses a Cyanine 3 dye, which emits light in the green part of the spectrum.

    Alexa Fluor 647-PEG3-Azide: Uses an Alexa Fluor 647 dye, which has similar fluorescent properties to Cyanine 5 but may have different photostability and brightness.

    Fluorescein-PEG3-Azide: Uses a fluorescein dye, which emits light in the green part of the spectrum and is commonly used in various imaging applications

Uniqueness

Cy5-PEG3-Azide is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly useful for in vivo imaging applications where high sensitivity and specificity are required .

Properties

Molecular Formula

C40H55ClN6O4

Molecular Weight

719.4 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C40H54N6O4.ClH/c1-39(2)32-16-11-13-18-34(32)45(5)36(39)20-8-6-9-21-37-40(3,4)33-17-12-14-19-35(33)46(37)25-15-7-10-22-38(47)42-23-26-48-28-30-50-31-29-49-27-24-43-44-41;/h6,8-9,11-14,16-21H,7,10,15,22-31H2,1-5H3;1H

InChI Key

IPFARVGHBHWPPX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.